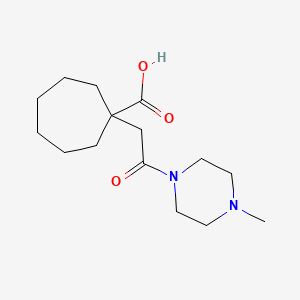
1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cycloheptanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-(4-Methyl-piperazin-1-yl)-ethylamine , which is a heterocyclic building block . It has an empirical formula of C7H17N3 and a molecular weight of 143.23 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, related compounds such as 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride and 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic Acid have been synthesized and studied.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of compounds with structures similar to 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cycloheptanecarboxylic acid, highlighting their potential in various scientific applications. For instance, Kohara et al. (2002) explored the synthesis of a series including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene derivatives, showcasing methods for creating complex heterocyclic compounds with potential medicinal applications (Kohara et al., 2002). Similarly, the creation of antimicrobial agents and the study of their metabolism have been areas of focus, with compounds like 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride being evaluated for in vivo and in vitro anticancer activity (Xiaomei Jiang et al., 2007).
Biological Applications
The research on derivatives of 4-methylpiperazine has extended into biological applications, including the study of their potential as antiprotozoal compounds. Faist et al. (2012) synthesized bicyclic compounds with 4-methylpiperazinyl groups and tested them for activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential as antimalarial and antitrypanosomal agents (Faist et al., 2012).
Antimicrobial and Antitubercular Activity
Compounds featuring the piperazine structure have also been explored for their antimicrobial and antitubercular activities. Suresh et al. (2014) synthesized and evaluated a series of 1-cyclopropyl-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid analogues, demonstrating their efficacy against Mycobacterium tuberculosis and various bacterial strains, highlighting the therapeutic potential of these compounds in treating infectious diseases (Suresh et al., 2014).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been determined to understand their molecular conformation and potential interaction mechanisms. For instance, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was analyzed, providing insights into the molecular geometry and conformation that could inform further chemical and pharmaceutical research (S. Ozbey et al., 2001).
Propriétés
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-16-8-10-17(11-9-16)13(18)12-15(14(19)20)6-4-2-3-5-7-15/h2-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARJIWZICHKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2(CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)
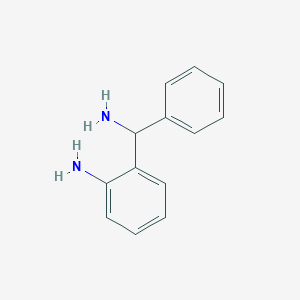
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)
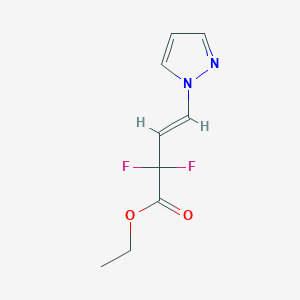
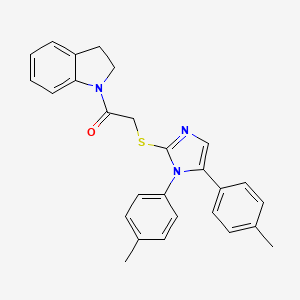
methanone](/img/structure/B2592459.png)
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592460.png)
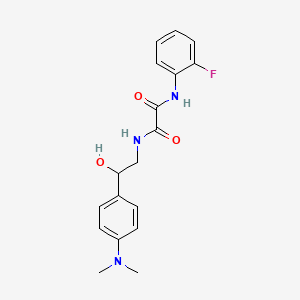
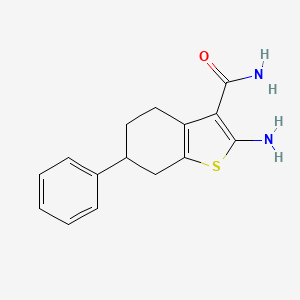
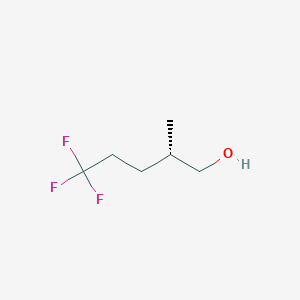
![3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide](/img/structure/B2592468.png)